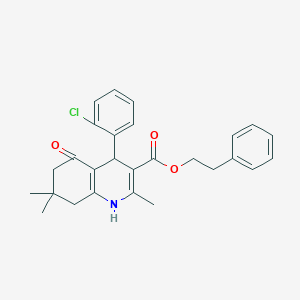![molecular formula C16H17ClN2O3 B11688001 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11688001.png)
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, an ethylphenoxy group, and a nitro group attached to an aniline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline typically involves multiple steps. One common method is the nucleophilic substitution reaction, where a chloroaniline derivative reacts with an ethylphenoxyethyl halide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, ethanol, methanol.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for unique reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H17ClN2O3 |
|---|---|
Poids moléculaire |
320.77 g/mol |
Nom IUPAC |
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-12-3-6-14(7-4-12)22-10-9-18-15-11-13(17)5-8-16(15)19(20)21/h3-8,11,18H,2,9-10H2,1H3 |
Clé InChI |
SXCDFIWWBLFKQF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687923.png)
![N-(3-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11687931.png)
![methyl 4-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11687942.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687950.png)
![2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one](/img/structure/B11687954.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11687958.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11687962.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11687966.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687967.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide](/img/structure/B11687968.png)
![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide](/img/structure/B11687979.png)

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11687991.png)
